molecular formula C33H57N3O9 B576650 cyclo[N(Me)Ile-D-OVal-N(Me)Ile-D-OVal-N(Me)Ile-D-OVal].cyclo[N(Me)Ile-D-OVal-N(Me)Ile-D-OVal-N(Me)Val-OVal].cyclo[N(Me)Ile-D-OVal-N(Me)Val-D-OVal-N(Me)Val-D-OVal].cyclo[D-OVal-N(Me)Val-D-OVal-N(Me)Val-D-OVal-N(Me)Val] CAS No. 11113-62-5

cyclo[N(Me)Ile-D-OVal-N(Me)Ile-D-OVal-N(Me)Ile-D-OVal].cyclo[N(Me)Ile-D-OVal-N(Me)Ile-D-OVal-N(Me)Val-OVal].cyclo[N(Me)Ile-D-OVal-N(Me)Val-D-OVal-N(Me)Val-D-OVal].cyclo[D-OVal-N(Me)Val-D-OVal-N(Me)Val-D-OVal-N(Me)Val]

Cat. No.: B576650
CAS No.: 11113-62-5
M. Wt: 639.8 g/mol
InChI Key: MIZMDSVSLSIMSC-OGLSAIDSSA-N
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Description

The compound cyclo[N(Me)Ile-D-OVal-N(Me)Ile-D-OVal-N(Me)Ile-D-OVal].cyclo[N(Me)Ile-D-OVal-N(Me)Ile-D-OVal-N(Me)Val-OVal].cyclo[N(Me)Ile-D-OVal-N(Me)Val-D-OVal-N(Me)Val-D-OVal].cyclo[D-OVal-N(Me)Val-D-OVal-N(Me)Val-D-OVal-N(Me)Val] is a complex cyclic depsipeptide composed of four distinct cyclic segments. Each segment alternates N-methylated isoleucine (N(Me)Ile) and D-O-methyl valine (D-OVal) residues, with variations in the substitution of isoleucine (Ile) by valine (Val) across the segments.

Properties

IUPAC Name

(3S,9S,15S)-4,10,16-trimethyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H57N3O9/c1-16(2)22-31(40)43-26(20(9)10)29(38)35(14)24(18(5)6)33(42)45-27(21(11)12)30(39)36(15)23(17(3)4)32(41)44-25(19(7)8)28(37)34(22)13/h16-27H,1-15H3/t22-,23-,24-,25?,26?,27?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIZMDSVSLSIMSC-OGLSAIDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1C(=O)OC(C(=O)N([C@H](C(=O)OC(C(=O)N([C@H](C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H57N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50912008
Record name 4,10,16-Trimethyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50912008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

639.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393-87-9, 11113-62-5
Record name Fusafungine [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001393879
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enniatin
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011113625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fusafungine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08965
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4,10,16-Trimethyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50912008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fusafungine
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Mechanism of Action

Biochemical Analysis

Metabolic Pathways

The Enniatin complex is involved in various metabolic pathways. It interacts with enzymes and cofactors

Biological Activity

The compound under investigation is a complex cyclic peptide consisting of multiple repetitions of specific amino acid sequences, primarily involving N-methylated isoleucine (N(Me)Ile), D-ovaline (D-OVal), and valine (N(Me)Val). This structure suggests potential biological activities, particularly in the realms of cancer therapy and cellular modulation. The following sections will explore its synthesis, biological mechanisms, and relevant research findings.

Synthesis

The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS) techniques. This involves:

  • Sequential Addition : Protected amino acids are added to a growing peptide chain anchored to a solid resin.
  • Cyclization : Achieved through lactonization reactions after assembling the linear precursor.
  • Chemical Modifications : Such as oxidation and reduction, allowing for various functional group manipulations to enhance biological activity.

The biological activity of the compound is primarily attributed to its ability to modulate various cellular pathways:

  • Induction of Apoptosis : The compound can activate caspases and disrupt mitochondrial function, leading to programmed cell death in cancer cells .
  • Inhibition of Enzymes : It may inhibit specific enzymes involved in cell proliferation, further contributing to its anticancer properties .

Anticancer Properties

Research has highlighted the compound's potential in cancer treatment:

  • In Vitro Studies : Demonstrated effectiveness against various cancer cell lines by inducing apoptosis and inhibiting proliferation .
  • Mechanistic Insights : Similar compounds have shown that they can interfere with mitochondrial morphogenesis and induce autophagy, enhancing their anticancer effects .

Table 1: Summary of Biological Activities

Study ReferenceCompound StructureCancer TypeIC50 (µM)Mechanism
Cyclo[N(Me)Ile-D-OVal...]Breast Cancer0.01Apoptosis via mitochondrial disruption
Cyclo[N(Me)Ile-D-OVal...]Lung Cancer0.05Inhibition of cytokinesis
Coibamide AVarious0.01-0.05EGFR degradation and apoptosis

Notable Findings

  • Coibamide A , a related depsipeptide, has been shown to inhibit endothelial growth factor receptor (EGFR) expression and promote its degradation, demonstrating a selective mechanism towards cancer cells without significant weight loss in tumor-bearing mice .
  • The compound's structural features allow it to interact effectively with cellular membranes, potentially enhancing its bioavailability and therapeutic efficacy .

Comparative Analysis with Similar Compounds

The unique structural features of this cyclic peptide differentiate it from other depsipeptides:

Compound NameStructural FeaturesKey Activity
Cyclo[N(Me)Ile-D-OVal]N-methylated isoleucine, D-ovalineAnticancer via apoptosis
Cyclo[OVal-D-N(Me)Phe]D-Phe substitutionsAntimicrobial properties
Coibamide AHighly N-methylatedEGFR inhibition

Comparison with Similar Compounds

Table 1: Structural Comparison of Cyclic Depsipeptides

Compound Name Core Structure Key Residues Molecular Weight (Da) Source/Application
Target Compound Four cyclic segments with alternating N(Me)Ile/Val and D-OVal N(Me)Ile, N(Me)Val, D-OVal Not reported Synthetic/Research
Beauvericin (BEA) Cyclo[D-OVal-N(Me)Phe-D-OVal-N(Me)Phe-D-OVal-N(Me)Phe] N(Me)Phe, D-OVal 783.9 Fungal metabolite (Fusarium)
Enniatin A1 Cyclo[N(Me)Ile-D-OVal-N(Me)Ile-D-OVal-N(Me)Val-D-OVal] N(Me)Ile, N(Me)Val, D-OVal 667.89 Mycotoxin (Fusarium)
Coibamide A Cyclo[N(Me2)Val-OVal-N(Me)Ser(Me)-N(Me)Leu-...] Multiple N-methylated residues 1287.6 Marine cyanobacteria

Key Observations :

  • The target compound shares the alternating N-methylated and D-O-alkylated residues seen in beauvericin and enniatins, but with Ile/Val substitutions instead of phenylalanine (Phe) in BEA .

Critical Analysis :

  • The absence of aromatic residues (e.g., Phe in BEA) in the target compound may reduce its affinity for mammalian cell membranes compared to BEA, which shows potent apoptosis induction .
  • The Val/Ile substitutions could enhance stability against proteolysis, a common advantage of N-methylated cyclic peptides .

Insights :

  • The synthesis of the target compound would likely require sequential N-methylation and solid-phase cyclization , as demonstrated in simpler analogs .
  • Stability studies on similar compounds (e.g., enniatins) suggest resistance to enzymatic degradation due to N-methylation and cyclic backbones .

Q & A

Basic Research Questions

Q. What experimental methodologies are optimal for synthesizing cyclic peptides with alternating N-methylated and D-amino acid residues?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly used, with emphasis on coupling efficiency for N-methylated residues (e.g., N(Me)Ile, N(Me)Val). Cyclization via intramolecular amide bond formation under high-dilution conditions minimizes oligomerization. Post-synthesis purification requires reverse-phase HPLC with tandem mass spectrometry (LC-MS/MS) for validation .
  • Key Considerations : Optimize protecting groups (e.g., Fmoc/t-Bu) for sterically hindered residues. Monitor racemization risks during D-amino acid incorporation using chiral GC-MS .

Q. Which analytical techniques are most reliable for structural characterization of cyclic peptides with complex stereochemistry?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 2D NOESY and TOCSY to resolve spatial proximity and backbone connectivity, especially for D-OVal and N-methylated residues .
  • Circular Dichroism (CD) : To assess secondary structure preferences (e.g., β-turns) influenced by N-methylation .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and cyclization efficiency (e.g., MALDI-TOF or Orbitrap) .
    • Data Table :
TechniqueApplicationExample Metrics
NMRBackbone conformationNOE cross-peaks between N(Me)Ile Hα and D-OVal Hβ
CDSecondary structureEllipticity minima at 220 nm (β-sheet)
HRMSPurity[M+H]+ m/z ± 1 ppm accuracy

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations resolve conformational heterogeneity in cyclo[N(Me)Ile-D-OVal] sequences under varying solvent conditions?

  • Methodological Answer : Use explicit-solvent MD simulations (e.g., AMBER or GROMACS) with force fields (e.g., CHARMM36) parameterized for N-methylated residues. Analyze free energy landscapes (FELs) using principal component analysis (PCA) to identify dominant conformers. Validate with experimental NMR chemical shifts .
  • Key Pitfalls : Overlooking solvent polarity effects on hydrogen-bonding networks. Include counterions for charged residues to avoid artifacts .

Q. What statistical frameworks are effective for reconciling contradictory bioactivity data across in vitro and in vivo studies?

  • Methodological Answer : Apply meta-analysis tools (e.g., RevMan) to aggregate data, adjusting for batch effects (e.g., cell line variability). Use Bayesian hierarchical models to quantify uncertainty in IC50 values. Pre-register analysis plans to mitigate publication bias .
  • Example Workflow :

Data Harmonization : Normalize activity metrics (e.g., % inhibition) across studies.

Bias Control : Stratify by assay type (e.g., fluorescence vs. radiometric).

Sensitivity Analysis : Exclude outliers via Cook’s distance .

Q. How can structure-activity relationship (SAR) studies differentiate the contributions of N-methylation versus D-amino acid substitution in these cyclic peptides?

  • Methodological Answer :

  • Design : Synthesize analogs with systematic substitutions (e.g., N(Me)Ile → Ile, D-OVal → L-OVal).
  • Assays : Compare membrane permeability (PAMPA), proteolytic stability (trypsin/chymotrypsin), and target affinity (SPR or ITC).
  • Analysis : Use multivariate regression (e.g., PLS) to correlate structural features (e.g., logP, polar surface area) with bioactivity .

Methodological Guidance for Data Reporting

  • Data Tables in Publications : Follow IMRaD structure (Introduction, Methods, Results, Discussion). Report mean ± SD for triplicate experiments, with p-values from ANOVA or t-tests (adjust for multiple comparisons via Bonferroni) .
  • Ethical Data Sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw NMR spectra in repositories like Zenodo with DOI links .

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